rac-1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C2BA-4, also known as 1-(2-chlorophenyl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]methanesulfonamide, is a synthetic compound that has garnered significant interest in scientific research due to its potent and specific activation of the human Pregnane X receptor. This receptor plays a crucial role in the regulation of drug-metabolizing enzymes and drug transporters, making C2BA-4 a valuable tool in pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C2BA-4 involves multiple steps, starting with the preparation of the benzimidazole core This is typically achieved through the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions The resulting benzimidazole is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of C2BA-4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
C2BA-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
C2BA-4 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Serves as a tool to study the regulation of drug-metabolizing enzymes and transporters.
Medicine: Investigated for its potential therapeutic effects in modulating drug metabolism and reducing drug-drug interactions.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug safety and efficacy.
Mechanism of Action
C2BA-4 exerts its effects by specifically activating the human Pregnane X receptor. This activation leads to the induction of various drug-metabolizing enzymes, such as cytochrome P450 3A4 and 2B6, and drug transporters. The compound binds to the ligand-binding domain of the receptor, causing a conformational change that facilitates the recruitment of coactivators and the subsequent transcriptional activation of target genes.
Comparison with Similar Compounds
C2BA-4 is unique in its high specificity and potency as an activator of the human Pregnane X receptor. Similar compounds include:
SR12813: Another activator of the Pregnane X receptor but with lower potency.
Rifampicin: A well-known antibiotic that also activates the Pregnane X receptor but with broader effects on other receptors.
Hyperforin: A natural product with Pregnane X receptor activation properties but with less specificity compared to C2BA-4.
C2BA-4 stands out due to its selective activation and higher potency, making it a valuable compound for targeted pharmacological studies.
Properties
Molecular Formula |
C22H20ClN3O2S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[1-(1-phenylethyl)benzimidazol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C22H20ClN3O2S/c1-16(17-7-3-2-4-8-17)26-15-24-21-13-19(11-12-22(21)26)25-29(27,28)14-18-9-5-6-10-20(18)23/h2-13,15-16,25H,14H2,1H3 |
InChI Key |
LGZJDOMWASTSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.